

"Antibacterial agent 114" as a potential DNA intercalator

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Compound of Interest

Compound Name: Antibacterial agent 114

Cat. No.: B12409358

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An In-depth Technical Guide to "**Antibacterial Agent 114**" as a Potential DNA Intercalator

For Researchers, Scientists, and Drug Development Professionals

Introduction

"**Antibacterial agent 114**" is a potent synthetic compound identified as 4-(7,8-dihydro-1H-imidazo[4,5-f][1]phenanthrolin-2-yl)phenol.[2][3] With a molecular formula of C₁₉H₁₄N₄O and a molecular weight of 314.34 g/mol, this molecule belongs to the imidazo-phenanthroline class of derivatives.[2][3] These derivatives are of significant interest in medicinal chemistry due to their potential biological activities, including their role as antibacterial agents. The planar aromatic structure of "**Antibacterial agent 114**" suggests a potential mechanism of action involving DNA intercalation, a process where a molecule inserts itself between the base pairs of a DNA helix.[1][4] This interaction can disrupt DNA replication and transcription, leading to bacterial cell death. This document provides a comprehensive overview of the available data on "**Antibacterial agent 114**," its antibacterial spectrum, and its DNA interaction capabilities, based on the findings from Obalı et al. in Bioorganic Chemistry (2020).[5]

Chemical and Physical Properties

Property	Value
IUPAC Name	4-(7,8-dihydro-1H-imidazo[4,5-f][1]phenanthrolin-2-yl)phenol[2]
CAS Number	2733391-71-2[3][5]
Molecular Formula	C19H14N4O[2][3]
Molecular Weight	314.34 g/mol [2][3]
Canonical SMILES	<chem>C1=CNC2=C3C(=CC=CN3)C4=C(C2=C1)NC(=N4)C5=CC=C(C=C5)O</chem> [2]
InChI Key	DBXGSNQDKLZNBG-UHFFFAOYSA-N[2]

Antibacterial Activity

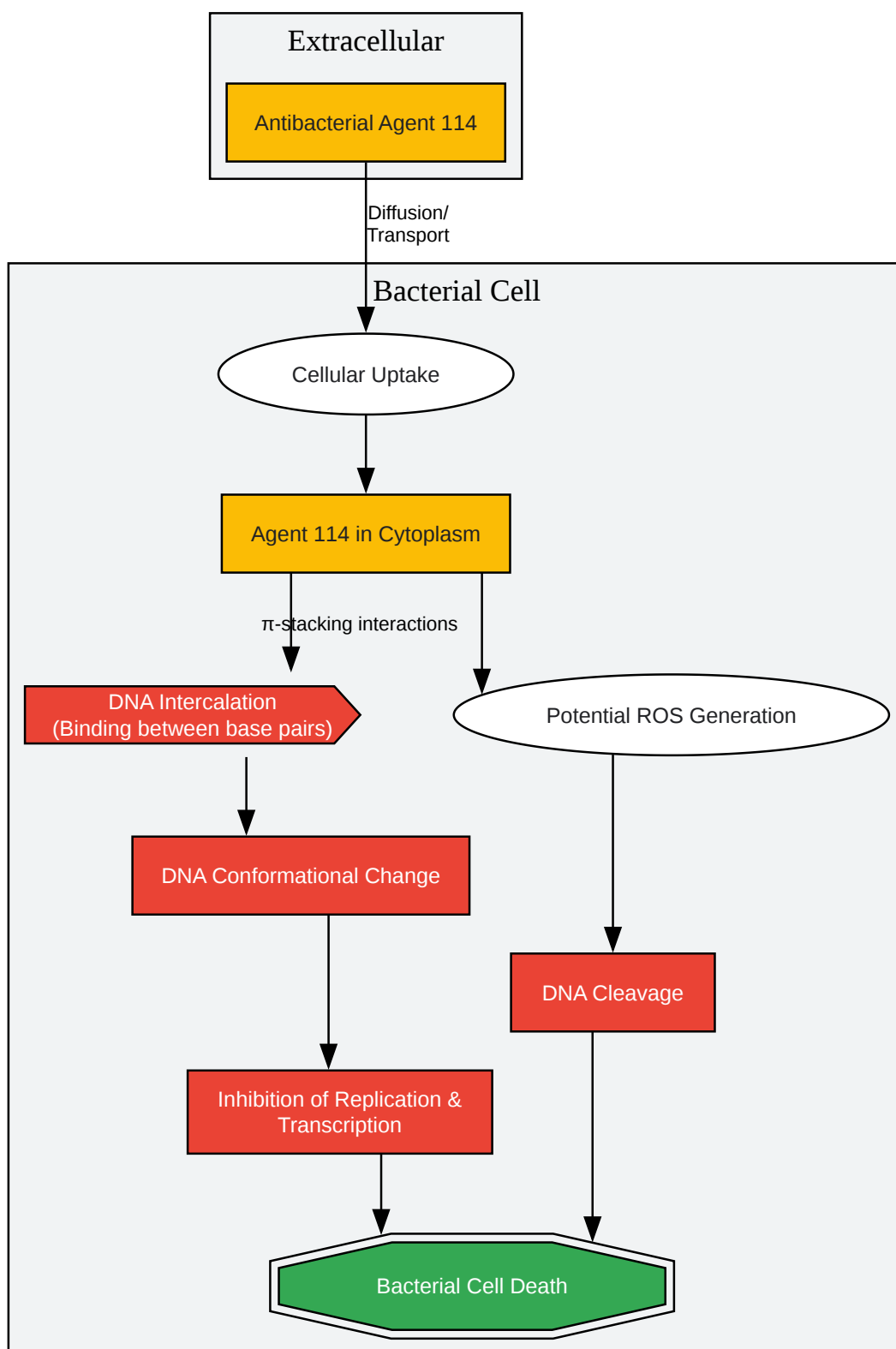
"Antibacterial agent 114" has demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized below.

Bacterial Strain	Type	MIC (μM)[5]
Pseudomonas aeruginosa	Gram-negative	625
Bacillus subtilis	Gram-positive	625
Escherichia coli	Gram-negative	625
Enterococcus faecalis	Gram-positive	625
Salmonella typhimurium	Gram-negative	625
Streptococcus mutans	Gram-positive	1250
Staphylococcus aureus	Gram-positive	1250

Mechanism of Action: DNA Intercalation and Cleavage

The proposed mechanism of action for "**Antibacterial agent 114**" is its interaction with bacterial DNA. The planar imidazo-phenanthroline core is capable of intercalating into the DNA double helix. This binding can lead to conformational changes in the DNA, subsequently interfering with essential cellular processes like replication and transcription. Furthermore, studies on similar imidazo-phenanthroline derivatives suggest that these compounds can induce DNA cleavage, potentially through the generation of reactive oxygen species (ROS) that damage the phosphodiester backbone of the DNA.

Proposed DNA Intercalation and Cleavage Pathway



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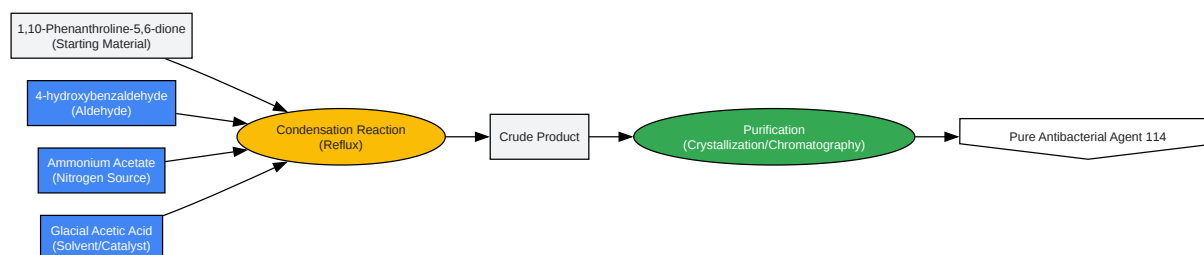
Caption: Proposed mechanism of "**Antibacterial agent 114**" via DNA intercalation.

Experimental Protocols

The following are detailed methodologies for key experiments as described by Obalı et al. (2020) for the characterization of "**Antibacterial agent 114**" and its derivatives.

Synthesis of "**Antibacterial Agent 114**"

The synthesis of imidazo-phenanthroline derivatives typically involves a multi-step process.



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Caption: General synthesis workflow for imidazo-phenanthroline derivatives.

- **Reaction Setup:** 1,10-phenanthroline-5,6-dione, 4-hydroxybenzaldehyde, and a significant excess of ammonium acetate are combined in glacial acetic acid.
- **Condensation:** The mixture is heated to reflux for a specified period, allowing the multi-component condensation reaction to proceed.
- **Isolation:** The reaction mixture is cooled, and the crude product is precipitated by adding water or adjusting the pH. The solid is then collected by filtration.
- **Purification:** The crude product is purified using standard techniques such as recrystallization from an appropriate solvent (e.g., ethanol) or column chromatography to yield the pure "**Antibacterial agent 114**."

Minimum Inhibitory Concentration (MIC) Assay

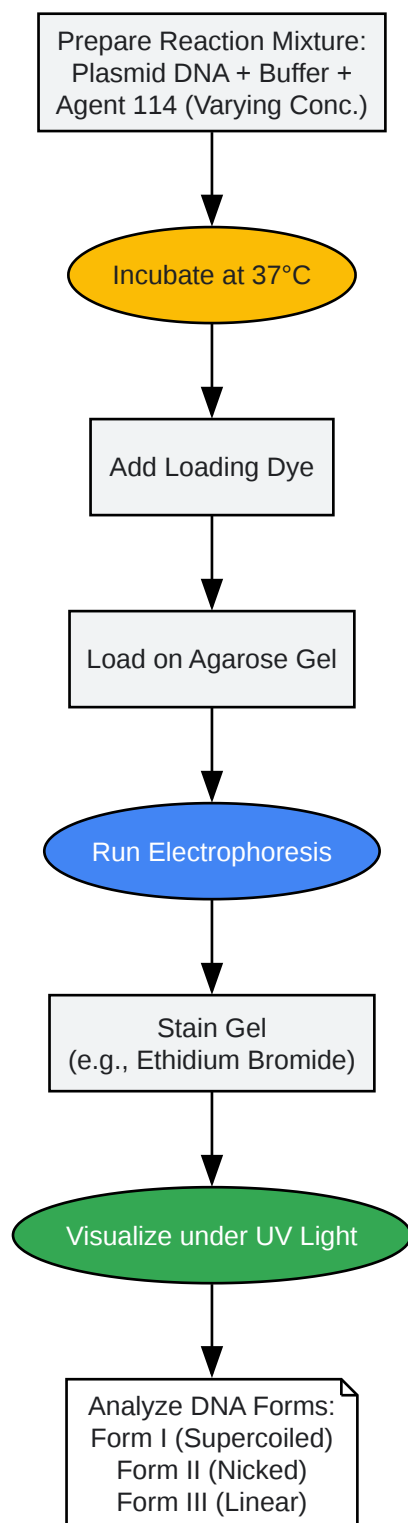
The antibacterial activity is determined using a broth microdilution method.

- Preparation of Inoculum: Bacterial strains are cultured in a suitable broth (e.g., Mueller-Hinton Broth) to reach a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5×10^5 CFU/mL).
- Serial Dilution: "**Antibacterial agent 114**" is dissolved in a solvent like DMSO and then serially diluted in broth in a 96-well microtiter plate to achieve a range of concentrations.
- Inoculation: The standardized bacterial inoculum is added to each well containing the diluted compound.
- Incubation: The plate is incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible bacterial growth.

DNA Cleavage Assay

The ability of "**Antibacterial agent 114**" to cleave plasmid DNA (e.g., pBR322) is assessed by agarose gel electrophoresis.

- Reaction Mixture: A mixture is prepared containing supercoiled plasmid DNA, a buffer (e.g., Tris-HCl), and varying concentrations of "**Antibacterial agent 114**."
- Incubation: The reaction mixtures are incubated at 37°C for a defined period.
- Gel Electrophoresis: The samples are mixed with a loading dye and loaded onto an agarose gel. Electrophoresis is carried out to separate the different forms of DNA.
- Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Cleavage of the supercoiled DNA (Form I) results in the formation of nicked (Form II) and linear (Form III) DNA, which migrate differently in the gel.



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Caption: Experimental workflow for the DNA cleavage assay.

Conclusion and Future Directions

"Antibacterial agent 114" is a promising antibacterial compound with a broad spectrum of activity. Its chemical structure strongly suggests a DNA intercalating mechanism of action, which is further supported by the DNA cleavage capabilities of related compounds. The provided data and protocols offer a solid foundation for further research. Future studies should focus on elucidating the precise binding mode to DNA, quantifying the DNA binding affinity, and evaluating the in vivo efficacy and toxicity of this compound. Such research is crucial for the development of new antibacterial drugs that can combat the growing threat of antibiotic resistance.

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